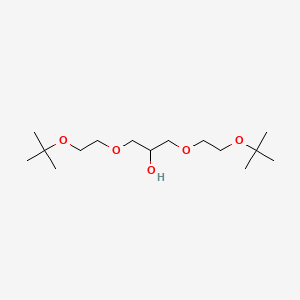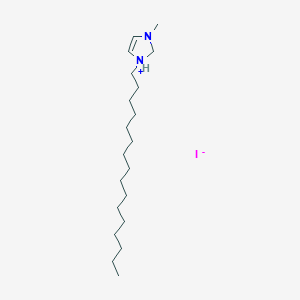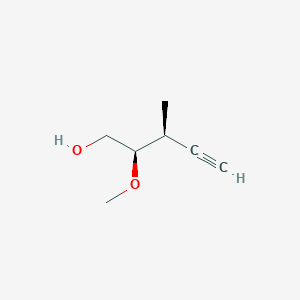![molecular formula C13H19NO3 B14190819 2-[(E)-C-butyl-N-hydroxycarbonimidoyl]-5-ethoxyphenol](/img/structure/B14190819.png)
2-[(E)-C-butyl-N-hydroxycarbonimidoyl]-5-ethoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(E)-C-butyl-N-hydroxycarbonimidoyl]-5-ethoxyphenol is an organic compound with a complex structure that includes both phenolic and imidoyl functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-C-butyl-N-hydroxycarbonimidoyl]-5-ethoxyphenol typically involves multi-step organic reactions. One common method starts with the ethoxylation of phenol to form 5-ethoxyphenol. This intermediate is then subjected to a series of reactions including butylation and imidoylation to introduce the C-butyl and N-hydroxycarbonimidoyl groups, respectively. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality of the final product.
化学反応の分析
Types of Reactions
2-[(E)-C-butyl-N-hydroxycarbonimidoyl]-5-ethoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imidoyl group can be reduced to form amines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group may yield quinones, while reduction of the imidoyl group may produce amines.
科学的研究の応用
2-[(E)-C-butyl-N-hydroxycarbonimidoyl]-5-ethoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a biochemical probe for studying enzyme interactions and metabolic pathways.
Medicine: Preliminary studies suggest it may have therapeutic potential due to its antioxidant and anti-inflammatory properties.
Industry: It can be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 2-[(E)-C-butyl-N-hydroxycarbonimidoyl]-5-ethoxyphenol involves its interaction with various molecular targets. The phenolic group can act as an antioxidant by scavenging free radicals, while the imidoyl group may interact with enzymes and proteins, modulating their activity. These interactions can influence cellular pathways and biological processes, contributing to the compound’s overall effects.
類似化合物との比較
Similar Compounds
- 2-[(E)-C-butyl-N-hydroxycarbonimidoyl]-4-methoxyphenol
- 2-[(E)-C-butyl-N-hydroxycarbonimidoyl]-5-methylphenol
- 2-[(E)-C-butyl-N-hydroxycarbonimidoyl]-3-ethoxyphenol
Uniqueness
2-[(E)-C-butyl-N-hydroxycarbonimidoyl]-5-ethoxyphenol is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The ethoxy group at the 5-position, in particular, may confer distinct properties compared to other similar compounds.
特性
分子式 |
C13H19NO3 |
|---|---|
分子量 |
237.29 g/mol |
IUPAC名 |
2-[(E)-C-butyl-N-hydroxycarbonimidoyl]-5-ethoxyphenol |
InChI |
InChI=1S/C13H19NO3/c1-3-5-6-12(14-16)11-8-7-10(17-4-2)9-13(11)15/h7-9,15-16H,3-6H2,1-2H3/b14-12+ |
InChIキー |
IDYTWXCNILJOLX-WYMLVPIESA-N |
異性体SMILES |
CCCC/C(=N\O)/C1=C(C=C(C=C1)OCC)O |
正規SMILES |
CCCCC(=NO)C1=C(C=C(C=C1)OCC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(4-Fluorophenyl)ethenyl]-5-nitrobenzoic acid](/img/structure/B14190744.png)
![4,5-Dichloro-2-{[4-(methanesulfonyl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B14190746.png)
dimethyl-](/img/structure/B14190750.png)


![1-[2-(2-Fluoroethoxy)ethyl]-2-nitro-1H-imidazole](/img/structure/B14190779.png)

![N-[3-(2-chlorophenoxy)-4-pyridinyl]trifluoromethanesulfonamide](/img/structure/B14190794.png)
![4-{[2-(Trifluoromethoxy)phenyl]methyl}piperidin-4-amine](/img/structure/B14190795.png)

![N-[2-(2-Ethoxyethoxy)phenyl]thieno[2,3-D]pyrimidin-4-amine](/img/structure/B14190803.png)
![2-[4-(Dimethylamino)phenyl]buta-1,3-diene-1,1,4,4-tetracarbonitrile](/img/structure/B14190804.png)

![2-Methyl-2-[(prop-2-en-1-yl)amino]-1-(pyrrolidin-1-yl)pent-4-en-1-one](/img/structure/B14190832.png)
